molecular formula C13H30O3Si B12613603 (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol CAS No. 919521-43-0

(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol

Cat. No.: B12613603
CAS No.: 919521-43-0
M. Wt: 262.46 g/mol
InChI Key: SGLUIJXFDZYDGS-GFCCVEGCSA-N
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Description

(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol is an organic compound featuring a tert-butyl(dimethyl)silyl group attached to a heptane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected diol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: TBAF in THF (tetrahydrofuran) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new silyl-protected compounds or other functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol serves as a versatile intermediate for the preparation of more complex molecules. Its silyl-protected hydroxyl groups provide stability and selectivity in multi-step synthetic routes.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its stability under various conditions makes it a valuable building block in medicinal chemistry.

Medicine

In medicinal chemistry, this compound is utilized in the development of drug candidates, particularly those requiring selective protection and deprotection of hydroxyl groups.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)
  • tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
  • Trimethylsilyl chloride (TMS-Cl)

Uniqueness

Compared to similar compounds, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol offers a unique combination of steric protection and reactivity. The tert-butyl(dimethyl)silyl group provides greater steric hindrance than trimethylsilyl groups, making it more effective in protecting sensitive hydroxyl groups during complex synthetic routes.

Properties

CAS No.

919521-43-0

Molecular Formula

C13H30O3Si

Molecular Weight

262.46 g/mol

IUPAC Name

(3R)-7-[tert-butyl(dimethyl)silyl]oxyheptane-1,3-diol

InChI

InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-11-7-6-8-12(15)9-10-14/h12,14-15H,6-11H2,1-5H3/t12-/m1/s1

InChI Key

SGLUIJXFDZYDGS-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCCC[C@H](CCO)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC(CCO)O

Origin of Product

United States

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